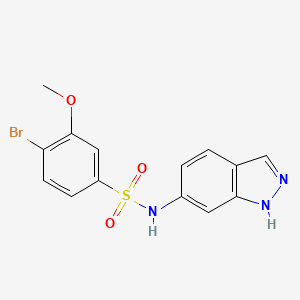

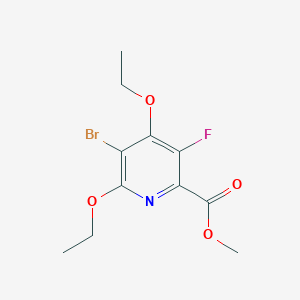

4-bromo-N-(2H-indazol-6-yl)-3-methoxybenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-N-(1H-indazol-6-yl)benzenesulfonamide” is a chemical compound with the molecular formula C13H10BrN3O2S . It is available for purchase from various chemical suppliers.

Molecular Structure Analysis

The molecular structure of “4-Bromo-N-(1H-indazol-6-yl)benzenesulfonamide” consists of 13 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 352.206 Da, and the monoisotopic mass is 350.967712 Da .Scientific Research Applications

Anti-Inflammatory Agents

The indazole scaffold has been explored for its anti-inflammatory properties. Researchers have investigated derivatives like our compound to inhibit inflammatory pathways, potentially targeting enzymes such as cyclooxygenase-2 (COX-2) or phosphoinositide 3-kinase δ (PI3Kδ). These agents could find applications in treating inflammatory diseases, including arthritis and respiratory conditions .

Anticancer Activity

Indazoles exhibit antiproliferative effects against cancer cells. Our compound’s unique substitution pattern may enhance its selectivity and potency. Researchers have studied indazole derivatives as potential inhibitors of specific kinases involved in cancer progression. Further investigations are needed to validate their efficacy and safety .

Antibacterial Agents

The sulfonamide moiety in our compound suggests antibacterial potential. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis. By disrupting folate production, these agents can hinder bacterial growth. Our compound’s indazole core could enhance its activity against specific bacterial strains .

Antihypertensive Properties

Indazole derivatives have been explored as antihypertensive agents. While our compound’s specific effects remain to be elucidated, its structural features make it an interesting candidate. Researchers have investigated indazole-based compounds for their vasodilatory effects and potential to regulate blood pressure .

Selective Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibitors

PI3Kδ plays a crucial role in immune cell signaling. Selective inhibitors can modulate immune responses, making them attractive for autoimmune diseases and cancer immunotherapy. Our compound’s indazole scaffold may contribute to PI3Kδ inhibition, warranting further evaluation .

Triazolo-Benzotriazepine Derivatives

The triazolo-benzotriazepine moiety in our compound is intriguing. Researchers have explored similar structures for their potential as anxiolytics, antidepressants, and anticonvulsants. While our compound’s exact pharmacological profile remains to be determined, it could serve as a starting point for drug discovery in this area .

properties

IUPAC Name |

4-bromo-N-(1H-indazol-6-yl)-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN3O3S/c1-21-14-7-11(4-5-12(14)15)22(19,20)18-10-3-2-9-8-16-17-13(9)6-10/h2-8,18H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKIOQXATQRWGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2706684.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2706692.png)

![(4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2706694.png)

![N-[bis(methylsulfanyl)methylidene]benzenesulfonamide](/img/structure/B2706696.png)

![(E)-4-(Dimethylamino)-N-[1-(1,3-oxazol-4-yl)propyl]but-2-enamide](/img/structure/B2706701.png)

![9H-Fluoren-9-ylmethyl N-[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B2706702.png)

![5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2706703.png)

![N-(6-ethyl-3-propionyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2706706.png)